1-[2-(Difluoromethoxy)phenyl]propan-1-one
Overview
Description
1-[2-(Difluoromethoxy)phenyl]propan-1-one is an organic compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanone moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 1-[2-(Difluoromethoxy)phenyl]propan-1-one typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with a suitable reagent to introduce the propanone group. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired ketone . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
1-[2-(Difluoromethoxy)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-[2-(Difluoromethoxy)phenyl]propan-1-one is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its effects on biological systems and its potential as a drug precursor.
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanisms .
Comparison with Similar Compounds
1-[2-(Difluoromethoxy)phenyl]propan-1-one can be compared to other similar compounds, such as:
1-[2-(Methoxy)phenyl]propan-1-one: Similar structure but with a methoxy group instead of a difluoromethoxy group, leading to different reactivity and applications.
1-[2-(Trifluoromethoxy)phenyl]propan-1-one: Contains a trifluoromethoxy group, which can significantly alter its chemical properties and biological activity.
1-[2-(Chloromethoxy)phenyl]propan-1-one:
These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-8(13)7-5-3-4-6-9(7)14-10(11)12/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDKFXPSSMGLKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273190 | |
Record name | 1-[2-(Difluoromethoxy)phenyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701273190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929341-33-3 | |
Record name | 1-[2-(Difluoromethoxy)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929341-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(Difluoromethoxy)phenyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701273190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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